molecular formula C7H6IN3 B1308346 4-iodo-1H-indazol-3-amine CAS No. 599191-73-8

4-iodo-1H-indazol-3-amine

Cat. No.: B1308346
CAS No.: 599191-73-8
M. Wt: 259.05 g/mol
InChI Key: OEQIVIYSUJXCFG-UHFFFAOYSA-N
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Description

4-iodo-1H-indazol-3-amine is a chemical compound with the molecular formula C7H6IN3. It is a derivative of indazole, a bicyclic compound consisting of a benzene ring fused to a pyrazole ring. Indazole derivatives are known for their diverse biological activities, including antitumor, anti-inflammatory, and antibacterial properties .

Mechanism of Action

Target of Action

The primary target of 4-iodo-1H-indazol-3-amine is the tyrosine kinase . Tyrosine kinases are enzymes responsible for the activation of many proteins by signal transduction cascades. They play a pivotal role in cellular functions such as growth, differentiation, metabolism, and apoptosis .

Mode of Action

This compound interacts with its target, tyrosine kinase, by binding effectively with the hinge region of the enzyme . This interaction results in the inhibition of the enzyme, thereby disrupting the signal transduction cascades it mediates .

Biochemical Pathways

The inhibition of tyrosine kinase by this compound affects several biochemical pathways. One of the key pathways is the p53/MDM2 pathway . This pathway plays a crucial role in cell cycle regulation and apoptosis. By inhibiting this pathway, this compound can affect cell proliferation and survival .

Pharmacokinetics

It has been suggested that the introduction of certain groups, such as piperazine, can efficiently alter the pharmacokinetic parameters of drugs . This alteration can modulate the acid-base equilibrium constants and lipid-water partition coefficients, and form intramolecular hydrogen and ionic bonds, thus improving the water solubility, alkalinity, and biological activity of compounds .

Result of Action

The molecular and cellular effects of this compound’s action include the inhibition of cell proliferation and induction of apoptosis . Specifically, it has been shown to have a promising inhibitory effect against the K562 cell line, a human chronic myeloid leukemia cell line . It also showed great selectivity for normal cells .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, which in turn can influence its interaction with the target enzyme . Additionally, the presence of other molecules in the environment can also affect the compound’s action. For example, the presence of certain ions or solvents can influence the compound’s solubility and stability .

Biochemical Analysis

Biochemical Properties

4-Iodo-1H-indazol-3-amine plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules, such as ATP, to specific substrates. This inhibition can affect various signaling pathways within the cell. For example, this compound has been found to interact with proteins involved in cell cycle regulation, leading to the modulation of cell proliferation .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, this compound has been observed to induce apoptosis, a process of programmed cell death, by disrupting the mitochondrial membrane potential and activating caspases, which are enzymes that play essential roles in programmed cell death . Additionally, it can alter the expression of genes involved in cell cycle regulation, leading to cell cycle arrest at specific phases.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the ATP-binding site of kinases, thereby inhibiting their activity. This inhibition prevents the phosphorylation of downstream targets, which can lead to the suppression of signaling pathways that promote cell survival and proliferation. Furthermore, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell growth and apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity can diminish over time due to degradation. Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained inhibition of cell proliferation and induction of apoptosis, although the extent of these effects can vary depending on the experimental conditions .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to inhibit tumor growth without causing significant toxicity. At higher doses, toxic effects such as weight loss, organ damage, and hematological abnormalities have been observed. These findings suggest that there is a threshold dose above which the adverse effects of this compound outweigh its therapeutic benefits .

Metabolic Pathways

This compound is involved in several metabolic pathways, including those mediated by cytochrome P450 enzymes. These enzymes are responsible for the oxidative metabolism of many xenobiotics and endogenous compounds. The interaction of this compound with cytochrome P450 enzymes can lead to the formation of reactive metabolites, which may contribute to its cytotoxic effects. Additionally, the compound can affect metabolic flux and alter the levels of various metabolites within the cell .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can influence the compound’s localization and accumulation in different cellular compartments. For instance, this compound has been shown to accumulate in the mitochondria, where it exerts its pro-apoptotic effects by disrupting mitochondrial function .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. In particular, this compound has been found to localize in the nucleus, where it can interact with DNA and transcription factors to modulate gene expression. Additionally, its presence in the mitochondria is associated with the induction of apoptosis through the disruption of mitochondrial membrane potential .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-iodo-1H-indazol-3-amine typically involves the iodination of 1H-indazol-3-amine. One common method includes the reaction of 1H-indazol-3-amine with iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in a polar solvent like acetonitrile or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

4-iodo-1H-indazol-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a 4-amino-1H-indazol-3-amine derivative, while a Suzuki coupling reaction would produce a biaryl compound .

Scientific Research Applications

4-iodo-1H-indazol-3-amine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-iodo-1H-indazol-3-amine is unique due to the presence of the iodine atom, which can significantly influence its chemical reactivity and biological activity. The iodine atom can participate in halogen bonding, which can enhance the compound’s binding affinity to biological targets. Additionally, the larger size and higher polarizability of iodine compared to chlorine or bromine can lead to different pharmacokinetic and pharmacodynamic properties .

Properties

IUPAC Name

4-iodo-1H-indazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6IN3/c8-4-2-1-3-5-6(4)7(9)11-10-5/h1-3H,(H3,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEQIVIYSUJXCFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)I)C(=NN2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6IN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60398859
Record name 4-iodo-1H-indazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60398859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

599191-73-8
Record name 4-iodo-1H-indazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60398859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 2-fluoro-6-iodobenzonitrile (2 g, 8.1 mmol) and hydrazine hydrate (4 mL) in n-butanol (40 mL) was heated to 105-110° C. for 5 hours, cooled to room temperature, poured into water, and extracted twice with ethyl acetate. The combined extracts were washed with water and brine, dried (MgSO4), filtered, and concentrated to provide 1.88 g of the desired product. Rf=0.25 (5% methanol/dichloromethane).
Quantity
2 g
Type
reactant
Reaction Step One
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4 mL
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40 mL
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solvent
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Synthesis routes and methods II

Procedure details

1.2 cm3 of hydrazine monohydrate are added to 2 g of 2-fluoro-6-iodobenzonitrile in 25 cm3 of ethanol. The reaction medium is then refluxed at about 78° C. for 12 hours. The medium is allowed to return to about 20° C. and 20 cm 3 of distilled water are then added in order to precipitate the product. The insoluble material is filtered on a sinter funnel, rinsed with 20 cm3 of distilled water and then taken up in 20 cm3 of dichloromethane. The organic phase is then dried over magnesium sulphate and evaporated under reduced pressure (2 kPa; 45° C.). After drying (90 Pa; 50° C.), 1.65 g of 4-iodo-1H-indazole-3-amine are obtained in the form of a yellow solid melting at 157° C.
Quantity
1.2 mL
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
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Quantity
25 mL
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solvent
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Quantity
0 (± 1) mol
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Synthesis routes and methods III

Procedure details

A mixture of 2-fluoro-6-iodobenzonitrile (5.040 g, 20 mmol), hydrazine hydrate (10 ml, 319 mmol) and n-butanol (100 mL) were heated at 110 C for 5 h and the mixture allowed to cool to rt. The mixture was partitioned between 100 mL EtOAc and 200 mL water and the layers separated. The aqueous layer was extracted with additional EtOAc (25 mL) and combined with organic layer. The combined organic layers were combined and washed with water, brine, dried over Na2SO4, filtered and evaporate. The title compound was obtained as an off-white solid (5.25 g). 1H NMR (400 MHz, dmso-d6) δ 11.79 (s, 1H), 7.34 (d, J=7.2 Hz, 1H), 7.27 (d, J=8.3 Hz, 1H), 6.90-6.95 (m, 1H), 5.04 (s, 2H).
Quantity
5.04 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of 4-iodo-1H-indazol-3-amine in the synthesis of Linifanib?

A: this compound serves as a crucial building block in the synthesis of Linifanib []. This compound is synthesized from 2,6-difluorobenzonitrile and undergoes a Suzuki cross-coupling reaction with another key intermediate, 1-(2-fluoro-5-methylphenyl)-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea, to yield the final product, Linifanib. The iodine atom in its structure plays a vital role in facilitating the Suzuki coupling reaction. This synthetic route offers several advantages, including cost-effectiveness, operational simplicity, and shorter reaction times, making it suitable for industrial-scale production of Linifanib [].

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